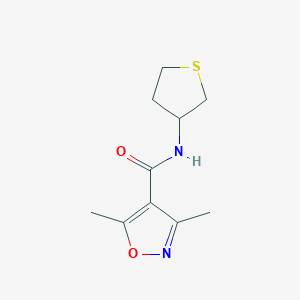![molecular formula C20H28N2O B3813057 7-(cyclopropylmethyl)-2-(2-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3813057.png)
7-(cyclopropylmethyl)-2-(2-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one
Descripción general
Descripción
7-(cyclopropylmethyl)-2-(2-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one, also known as CPMD, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
7-(cyclopropylmethyl)-2-(2-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one acts as an agonist of the D3 dopamine receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic system of the brain. Activation of the D3 receptor by 7-(cyclopropylmethyl)-2-(2-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one leads to an increase in intracellular calcium and the activation of downstream signaling pathways, ultimately resulting in changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
7-(cyclopropylmethyl)-2-(2-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine release and uptake, changes in neural activity in the mesolimbic system, and alterations in reward-based learning and decision-making. 7-(cyclopropylmethyl)-2-(2-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 7-(cyclopropylmethyl)-2-(2-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one is its selectivity for the D3 dopamine receptor, which allows for the specific modulation of this receptor without affecting other dopamine receptors. However, 7-(cyclopropylmethyl)-2-(2-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one has a relatively short half-life, which can limit its usefulness in certain experimental designs. Additionally, 7-(cyclopropylmethyl)-2-(2-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one has a relatively low affinity for the D3 receptor, which can make it difficult to achieve the desired level of receptor activation.
Direcciones Futuras
There are a number of future directions for research on 7-(cyclopropylmethyl)-2-(2-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one, including the development of more selective and potent D3 receptor agonists, the use of 7-(cyclopropylmethyl)-2-(2-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one in the study of addiction and other neurological disorders, and the investigation of the potential therapeutic applications of 7-(cyclopropylmethyl)-2-(2-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one. Additionally, further research is needed to fully understand the biochemical and physiological effects of 7-(cyclopropylmethyl)-2-(2-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one and its mechanism of action.
Aplicaciones Científicas De Investigación
7-(cyclopropylmethyl)-2-(2-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one has been used in a variety of scientific research applications, including as a tool for studying the role of dopamine in the brain. 7-(cyclopropylmethyl)-2-(2-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one acts as a selective agonist of the D3 dopamine receptor, which has been implicated in a range of neurological disorders, including addiction and schizophrenia. 7-(cyclopropylmethyl)-2-(2-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one has also been used to study the effects of dopamine on reward-based learning and decision-making.
Propiedades
IUPAC Name |
7-(cyclopropylmethyl)-2-[(2-methylphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O/c1-16-5-2-3-6-18(16)14-21-12-10-20(15-21)9-4-11-22(19(20)23)13-17-7-8-17/h2-3,5-6,17H,4,7-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXCJWLYHMZBFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC3(C2)CCCN(C3=O)CC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Cyclopropylmethyl)-2-(2-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(cyclopentylcarbonyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3812974.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B3812975.png)
![methyl 4-(5-{[(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B3812983.png)
![2-[(3-ethyl-4,5-dihydro-5-isoxazolyl)methyl]-4-phenyl-5-(4-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride](/img/structure/B3812993.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-(2-pyrazinyl)propanamide](/img/structure/B3812997.png)
![N-[(5-methyl-2-furyl)methyl]-3-[1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B3813011.png)
![2-methyl-4-(5-{[methyl(1-pyridin-2-ylethyl)amino]methyl}-2-thienyl)but-3-yn-2-ol](/img/structure/B3813022.png)
![7-(4-fluorobenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3813025.png)
![N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3813029.png)
![(3aR*,6aR*)-2-methyl-N-{2-[(methylamino)sulfonyl]ethyl}hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide](/img/structure/B3813032.png)

![N-(4-chloro-3-{[(3-endo)-3-hydroxy-8-azabicyclo[3.2.1]oct-8-yl]carbonyl}phenyl)acetamide](/img/structure/B3813036.png)
![1-{2-[(cyclobutylamino)methyl]phenoxy}-3-[cyclohexyl(methyl)amino]-2-propanol](/img/structure/B3813042.png)
![N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]acetamide](/img/structure/B3813070.png)